molecular formula C7H9N3O2 B8780155 N-Hydroxy-6-methoxynicotinimidamide

N-Hydroxy-6-methoxynicotinimidamide

Cat. No.: B8780155
M. Wt: 167.17 g/mol
InChI Key: JRJCFYLVBRPFCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-hydroxy-6-methoxynicotinimidamide is a chemical compound with the molecular formula C7H9N3O2 and a molecular weight of 167.17 g/mol . It is also known by its IUPAC name, N-hydroxy-6-methoxy-3-pyridinecarboximidamide . This compound is characterized by the presence of a hydroxy group, a methoxy group, and a nicotinimidamide moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-6-methoxynicotinimidamide typically involves the condensation of 6-methoxy-3-pyridinecarboxylic acid with hydroxylamine . The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the imidamide structure . The reaction mixture is then neutralized and purified to obtain the desired product.

Industrial Production Methods

Industrial production of N’-hydroxy-6-methoxynicotinimidamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-6-methoxynicotinimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N’-hydroxy-6-methoxynicotinimidamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The methoxy group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets . The imidamide moiety can participate in various biochemical reactions, modulating the activity of key enzymes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-hydroxy-6-methoxynicotinamide
  • 6-methoxy-3-pyridinecarboximidamide
  • N-hydroxy-3-pyridinecarboximidamide

Uniqueness

N’-hydroxy-6-methoxynicotinimidamide is unique due to the presence of both hydroxy and methoxy groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

N'-hydroxy-6-methoxypyridine-3-carboximidamide

InChI

InChI=1S/C7H9N3O2/c1-12-6-3-2-5(4-9-6)7(8)10-11/h2-4,11H,1H3,(H2,8,10)

InChI Key

JRJCFYLVBRPFCH-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)C(=NO)N

Origin of Product

United States

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